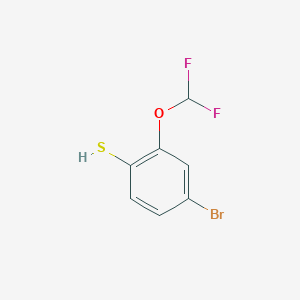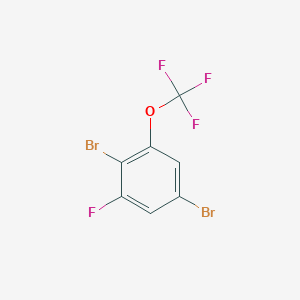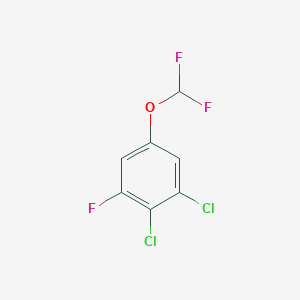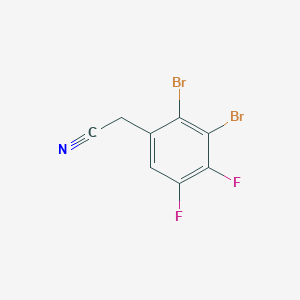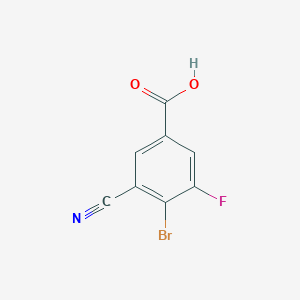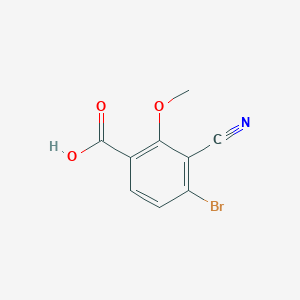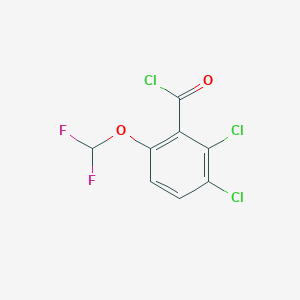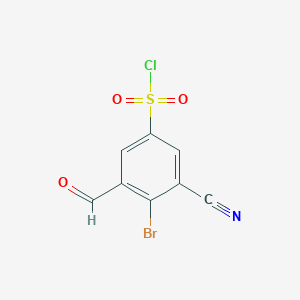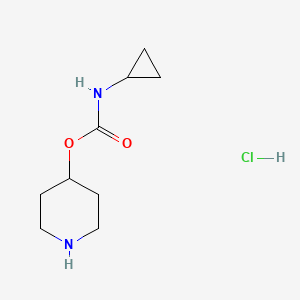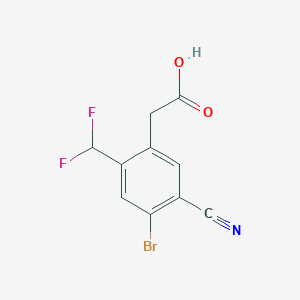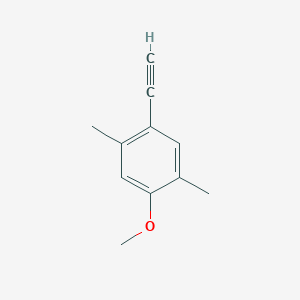
1-Ethynyl-4-methoxy-2,5-dimethylbenzene
描述
准备方法
The synthesis of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-methoxy-2,5-dimethylbenzene with an ethynylating agent under specific conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the substitution reaction .
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to ensure higher yields and purity. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.
化学反应分析
1-Ethynyl-4-methoxy-2,5-dimethylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Addition Reactions: The alkyne group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 1-bromo-4-methoxy-2,5-dimethylbenzene.
科学研究应用
1-Ethynyl-4-methoxy-2,5-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research has explored its potential use in the treatment of certain diseases due to its bioactive properties.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Ethynyl-4-methoxy-2,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the aromatic ring donating electrons to the electrophile. This forms a sigma complex, which then loses a proton to regenerate the aromatic system .
In biological systems, the compound’s mechanism of action can vary depending on its specific derivative and target. For example, certain derivatives may inhibit enzymes or interact with receptors, leading to a biological response. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
1-Ethynyl-4-methoxy-2,5-dimethylbenzene can be compared to other similar compounds, such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar structure but lacks one of the methyl groups.
4-Ethynyltoluene: This compound has an ethynyl group attached to a toluene ring.
1-Bromo-4-ethynylbenzene: This compound has a bromine atom instead of a methoxy group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.
属性
IUPAC Name |
1-ethynyl-4-methoxy-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-5-10-6-9(3)11(12-4)7-8(10)2/h1,6-7H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOJLVIRXNBPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



